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Compound of Interest

Compound Name: alpha-Fluorophenylacetic acid

Cat. No.: B074067 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for alpha-
Fluorophenylacetic acid, a key intermediate in the synthesis of various pharmaceuticals. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary
The empirical formula for alpha-Fluorophenylacetic acid is C₈H₇FO₂ with a molecular weight

of 154.14 g/mol . The spectroscopic data presented below provides critical information for the

structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.50 - 7.35 m 5H
Aromatic protons

(C₆H₅)

5.95 d 1H Methine proton (CH-F)

10.5 (broad) s 1H
Carboxylic acid proton

(COOH)

Solvent: CDCl₃

¹³C NMR Data

A publicly available ¹³C NMR spectrum for alpha-Fluorophenylacetic acid could not be

located in the searched databases. For structurally similar compounds, such as phenylacetic

acid, the carboxyl carbon typically appears around 178 ppm, the aromatic carbons between

127-134 ppm, and the benzylic carbon around 41 ppm. The introduction of a fluorine atom at

the alpha position is expected to significantly shift the resonance of the alpha-carbon downfield

and introduce C-F coupling.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

3300 - 2500 Broad O-H stretch (Carboxylic acid)

1710 Strong C=O stretch (Carboxylic acid)

1250 Strong C-O stretch

1070 Strong C-F stretch

700 - 800 Strong C-H bend (Aromatic)

Mass Spectrometry (MS)
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m/z Relative Intensity (%) Assignment

154 40 [M]⁺ (Molecular ion)

109 100 [M - COOH]⁺

77 30 [C₆H₅]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Approximately 5-10 mg of alpha-Fluorophenylacetic acid is accurately weighed and

dissolved in about 0.7 mL of deuterated chloroform (CDCl₃).

The solution is transferred to a 5 mm NMR tube.

The tube is capped and carefully inverted several times to ensure a homogeneous solution.

Data Acquisition (¹H NMR):

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-32 scans are typically sufficient.

Relaxation Delay: 1-2 seconds.

Spectral Width: A spectral width of approximately 12 ppm is used.
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Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl₃ (7.26

ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of alpha-Fluorophenylacetic acid is ground to a fine powder using

an agate mortar and pestle.

About 100 mg of dry potassium bromide (KBr) powder is added to the mortar and briefly

ground.

The mixture is then thoroughly and quickly ground until a uniform, fine powder is obtained.

The powder is transferred to a pellet press and compressed under high pressure to form a

transparent or translucent pellet.

Data Acquisition:

Spectrometer: A standard FT-IR spectrometer.

Mode: Transmission.

Scan Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the empty sample compartment is recorded and

automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - GC/MS):

A dilute solution of alpha-Fluorophenylacetic acid in a volatile organic solvent (e.g.,

dichloromethane or ethyl acetate) is prepared.
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The sample is injected into a gas chromatograph (GC) coupled to a mass spectrometer. The

GC separates the analyte from any impurities before it enters the mass spectrometer.

In the ion source, the sample molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.

Data Acquisition:

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

Scan Range: A mass-to-charge (m/z) range of 40 - 400 is typically scanned.

Data Analysis: The resulting mass spectrum is a plot of the relative abundance of ions as a

function of their m/z ratio.

Visualizations
The following diagrams illustrate the relationships between the spectroscopic techniques and

the structural information they provide, as well as a general workflow for spectroscopic

analysis.
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Click to download full resolution via product page

Caption: Relationship between spectroscopic techniques and structural information.

General Experimental Workflow for Spectroscopic Analysis

Sample Preparation
(Dissolving/Pelletizing)

Data Acquisition
(NMR/IR/MS)

Data Processing
(Fourier Transform/Integration)

Spectral Analysis
& Structure Elucidation

Click to download full resolution via product page

Caption: A generalized workflow for acquiring and analyzing spectroscopic data.

To cite this document: BenchChem. [Spectroscopic Analysis of alpha-Fluorophenylacetic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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